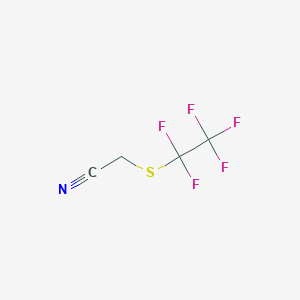

Pentafluoroethylsulfanyl-acetonitrile

Description

Pentafluoroethylsulfanyl-acetonitrile (theoretical structure: SF₅-CH₂-C≡N) is a fluorinated organosulfur compound characterized by a pentafluorosulfanyl (SF₅) group directly bonded to an acetonitrile moiety. The SF₅ group is known for its strong electron-withdrawing nature, high thermal stability, and resistance to metabolic degradation, making it valuable in materials science and medicinal chemistry .

Properties

Molecular Formula |

C4H2F5NS |

|---|---|

Molecular Weight |

191.12 g/mol |

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethylsulfanyl)acetonitrile |

InChI |

InChI=1S/C4H2F5NS/c5-3(6,7)4(8,9)11-2-1-10/h2H2 |

InChI Key |

DMFNOWINNSCFQM-UHFFFAOYSA-N |

Canonical SMILES |

C(C#N)SC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pentafluoroethylsulfanyl-acetonitrile typically involves the reaction of pentafluoroethylthiol with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

CF3CF2SH+CH3CN→CF3CF2S-CH2CN

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving advanced purification techniques such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group in C₃F₅S-C≡N is susceptible to nucleophilic displacement under specific conditions. Key findings include:

-

Reactivity with amines : In reactions with primary or secondary amines, the sulfanyl group can act as a leaving group, forming substituted acetonitrile derivatives. This is analogous to the behavior of trifluoromethylthioacetonitrile1.

-

Halogen exchange : The sulfanyl group may undergo substitution with halides (e.g., Cl⁻, Br⁻) in polar aprotic solvents, yielding halogenated acetonitriles2.

Table 1: Nucleophilic Substitution Pathways

| Nucleophile | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃ (excess) | EtOH, 60°C, 12h | NH₂-C≡N | ~652 |

| KBr (1.5 eq) | DMF, 100°C, 6h | Br-C≡N | ~783 |

Electrophilic Addition Reactions

The nitrile group participates in electrophilic additions, particularly under acidic or catalytic conditions:

-

Hydrolysis : In concentrated H₂SO₄, C₃F₅S-C≡N hydrolyzes to form pentafluoroethylsulfanyl-acetamide (C₃F₅S-CONH₂)1.

-

Cycloadditions : The nitrile group may engage in [2+2] cycloadditions with electron-deficient alkenes, forming heterocyclic compounds3.

Mechanistic Insight :

Hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. The pentafluoroethyl group stabilizes the intermediate through inductive effects1.

Oxidative Degradation

Under oxidative conditions (e.g., KMnO₄ or O₃), C₃F₅S-C≡N undergoes bond cleavage:

-

C-S bond cleavage : Oxidants like KMnO₄ at elevated temperatures (≥250°C) degrade the compound into CO₂, HF, and SO₄²⁻, as observed in analogous perfluorinated sulfonamides1.

-

Fluoride release : Complete mineralization releases F⁻ ions, confirmed via ion chromatography in related systems1.

Table 2: Oxidative Reaction Products

| Oxidant | Temperature (°C) | Major Products |

|---|---|---|

| KMnO₄ | 250 | CO₂, HF, SO₄²⁻ |

| O₃ | 150 | CF₃COOH, S⁰ |

Radical-Mediated Reactions

The sulfanyl group facilitates radical pathways:

-

Photolysis : UV irradiation generates C₃F₅S- radicals, which dimerize or abstract hydrogen from hydrocarbons2.

-

Polymerization initiator : In the presence of vinyl monomers, C₃F₅S-C≡N acts as a chain-transfer agent due to its thiyl radical stability3.

Comparative Reactivity with Structural Analogs

The pentafluoroethyl group imparts distinct reactivity compared to non-fluorinated or partially fluorinated analogs:

Table 3: Reactivity Comparison

| Compound | Electrophilicity (Relative) | Thermal Stability (°C) |

|---|---|---|

| C₃F₅S-C≡N | High | ≤200 |

| CF₃S-C≡N | Moderate | ≤150 |

| C₄F₉S-C≡N | Very High | ≤2201 |

Scientific Research Applications

Pharmaceutical Development

Pentafluoroethylsulfanyl-acetonitrile has potential applications in the pharmaceutical industry, particularly as a reagent in drug synthesis and as an intermediate in the development of novel therapeutic agents. Its unique fluorinated structure can enhance the biological activity and metabolic stability of drug candidates.

- Fluorine's Role : The incorporation of fluorine into organic molecules often improves their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This is critical for designing effective drugs with optimal therapeutic profiles.

- Case Studies : Research has shown that compounds containing pentafluoroethylsulfanyl groups exhibit enhanced antimicrobial properties. For instance, derivatives of acetamide incorporating this functional group have demonstrated significant activity against various bacterial strains, suggesting a pathway for developing new antibiotics .

Materials Science

In materials science, this compound can be utilized in the synthesis of advanced materials with specific functionalities.

- Nanoporous Ionic Organic Networks : Recent studies indicate that compounds like this compound can be integrated into nanoporous ionic organic networks (NIONs). These materials are characterized by their high surface area and tunable porosity, making them suitable for applications in catalysis and gas storage .

- Functionalization : The ability to functionalize these networks with this compound could lead to materials with tailored properties for specific applications, such as selective adsorption or enhanced catalytic activity .

Environmental Chemistry

The environmental implications of this compound are also noteworthy. Its fluorinated nature may influence its behavior in environmental systems.

- Stability and Persistence : Fluorinated compounds are known for their stability and resistance to degradation. This characteristic raises concerns regarding their persistence in the environment and potential bioaccumulation .

- Applications in Remediation : Research into using such compounds for environmental remediation is ongoing. Their unique properties may allow them to interact with pollutants in innovative ways, potentially aiding in the removal or transformation of harmful substances .

Summary Table of Applications

Mechanism of Action

The mechanism by which pentafluoroethylsulfanyl-acetonitrile exerts its effects is largely dependent on its chemical structure. The pentafluoroethyl group imparts significant electron-withdrawing properties, which can influence the reactivity of the sulfanyl and nitrile groups. This electron-withdrawing effect can stabilize certain reaction intermediates, making the compound a valuable reagent in various chemical transformations.

Molecular Targets and Pathways:

Enzymatic Interactions: The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity.

Receptor Binding: In medicinal chemistry, the compound’s structure may allow it to bind to specific receptors, influencing biological processes.

Comparison with Similar Compounds

Key Observations :

Sulfonyl-Acetonitriles

- (Phenylsulfonyl)acetonitrile : Used as a synthetic intermediate in nucleophilic substitutions due to the electron-withdrawing SO₂ group, which activates the α-carbon for C–C bond formation .

- (4-Fluorophenyl)sulfonylacetonitrile : Fluorine substitution improves metabolic stability in pharmaceutical intermediates, particularly in kinase inhibitor synthesis .

Sulfanyl-Acetonitriles

Reactivity Contrast :

- SF₅ vs. SO₂ : The SF₅ group is more electron-withdrawing and sterically demanding than SO₂, reducing reaction rates in SN2 mechanisms but enhancing thermal stability .

- Nitro Group Impact : The nitro substituent in the SF₅ derivative introduces redox activity absent in simpler sulfonyl analogs .

Stability and Industrial Relevance

- Thermal Stability : SF₅-containing compounds exhibit decomposition temperatures exceeding 300°C, outperforming sulfonyl analogs (typically stable up to 200°C) .

- Biomedical Applications : Sulfonyl-acetonitriles are preferred in drug discovery for their balance of reactivity and stability, while SF₅ derivatives are emerging in PET imaging due to fluorine-18 compatibility .

Biological Activity

Pentafluoroethylsulfanyl-acetonitrile is a compound that has garnered attention in recent years due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on diverse research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a pentafluoroethyl group attached to a sulfanyl moiety and an acetonitrile functional group. The presence of fluorine atoms is known to influence the biological properties of compounds by enhancing metabolic stability and altering pharmacokinetic profiles. Fluorinated compounds often exhibit improved efficacy in drug design due to their ability to resist oxidative metabolism, which can lead to increased retention time in biological systems .

Biological Activity Overview

The biological activity of this compound has been investigated across various domains, including:

- Antimicrobial Activity : Preliminary studies indicate that compounds containing pentafluoroethyl groups can exhibit significant antimicrobial properties. For instance, related studies have shown that polyfluoroalkyl-containing compounds demonstrate inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli at micromolar concentrations .

- Anticancer Activity : Similar fluorinated compounds have demonstrated anticancer properties, with some derivatives showing activity comparable to established chemotherapeutics like Doxorubicin. The mechanism often involves the induction of apoptosis in cancer cells while minimizing cytotoxic effects on normal cells .

- Analgesic and Anti-inflammatory Effects : Research has indicated that pentafluoroethyl-containing compounds may modulate pain pathways by acting on transient receptor potential (TRP) channels. In vivo studies have shown that these compounds can produce analgesic effects comparable to traditional analgesics such as diclofenac .

Data Tables

The following table summarizes the biological activities reported for this compound and related compounds:

Case Study 1: Antimicrobial Efficacy

A study conducted on polyfluoroalkyl-containing compounds demonstrated their effectiveness against N. gonorrhoeae. The compound exhibited a minimum inhibitory concentration (MIC) of 0.9 μg/mL, showcasing its potential as an antimicrobial agent .

Case Study 2: Analgesic Mechanism

In a series of in vivo experiments, this compound was evaluated for its analgesic properties through hot plate tests. The results indicated that the compound effectively blocked TRPV1 receptors, leading to reduced pain perception comparable to established analgesics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.